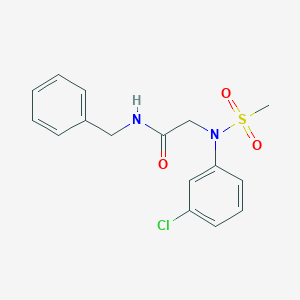
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bayer AG in 1998 and has since been used in numerous scientific research studies.
Mécanisme D'action
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the regulation of immune and inflammatory responses. N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK), which is required for the activation of NF-κB.
Biochemical and Physiological Effects:
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. It has also been shown to inhibit the replication of viruses, such as HIV-1 and HSV-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to be a potent and selective inhibitor of NF-κB activation. However, one of the limitations of using N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations.
Orientations Futures
There are numerous future directions for the study of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082. One potential area of research is the development of novel therapeutic agents based on the structure of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082. Another potential area of research is the investigation of the potential of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to investigate the potential toxicity of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 and to identify potential side effects.
Méthodes De Synthèse
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 3-chlorobenzylamine with methylsulfonyl chloride to form N~2~-(3-chlorobenzyl)-N~2~-(methylsulfonyl)ethylenediamine. This compound is then reacted with glycine to form N~2~-(3-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide, which is then benzylated to form N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082.
Applications De Recherche Scientifique
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been used in numerous scientific research studies to investigate its potential as a therapeutic agent for various diseases.
Propriétés
Nom du produit |
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide |
|---|---|
Formule moléculaire |
C16H17ClN2O3S |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
N-benzyl-2-(3-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-23(21,22)19(15-9-5-8-14(17)10-15)12-16(20)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20) |
Clé InChI |
BQZOBIIWUIEMRY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B258434.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)
![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)
![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)
![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)

![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
